N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a synthetic compound of significant interest in various fields of scientific research due to its unique chemical structure and potential biological activity This compound is notable for its fused heterocyclic components, which include a furan ring and a pyrazole ring, as well as a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide typically involves multi-step organic reactions. Starting with the preparation of the furan-3-yl pyrazole intermediate, the compound undergoes nucleophilic substitution to incorporate the sulfonamide group. The reaction conditions often require controlled temperatures, use of catalysts like palladium on carbon (Pd/C), and solvents such as dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and yield. Techniques like continuous flow synthesis can enhance the efficiency and scalability of the production process, maintaining high purity levels of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: : Reactions typically involve oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: : Catalytic hydrogenation in the presence of palladium (Pd) or platinum (Pt) can reduce certain functional groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, facilitated by the presence of reactive centers like the trifluoromethyl group.
Oxidation: : Common reagents include H₂O₂ and KMnO₄, often requiring acidic or basic conditions.
Reduction: : Catalysts like Pd/C or Pt/C are used under hydrogen gas atmospheres.
Substitution: : Conditions vary based on the specific substituent involved but often include solvents like DMF or dichloromethane (DCM) and temperature control.
Major Products: Depending on the reaction, major products can range from oxidized derivatives with additional oxygen-containing groups to reduced forms with hydrogen additions, or substituted variants with different functional groups replacing existing ones.
Scientific Research Applications
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide finds applications in diverse areas of research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Potential inhibitor for enzymes or receptors due to its unique structure.
Medicine: : Investigated for its pharmacological properties, possibly acting as an anti-inflammatory or anticancer agent.
Industry: : Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its mechanism of action often involves binding to the active site of the target molecule, altering its activity. The furan and pyrazole rings, along with the sulfonamide group, play crucial roles in these interactions by providing binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Compared to other sulfonamide-based compounds, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide stands out due to its trifluoromethyl group, which enhances its reactivity and potential biological activity. Similar compounds include:
N-(2-(pyrazol-1-yl)ethyl)benzene sulfonamide: : Lacks the furan and trifluoromethyl groups, resulting in different reactivity.
4-(trifluoromethyl)benzenesulfonamide: : Missing the furan and pyrazole rings, affecting its biological applications.
The unique combination of these functional groups in this compound grants it distinct advantages in chemical reactivity and potential scientific research applications.
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O3S/c18-17(19,20)16-3-1-13(2-4-16)12-27(24,25)22-6-7-23-10-15(9-21-23)14-5-8-26-11-14/h1-5,8-11,22H,6-7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIBZPUMEORULH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.